Lauroyl Arginine Hydrochloride

Vue d'ensemble

Description

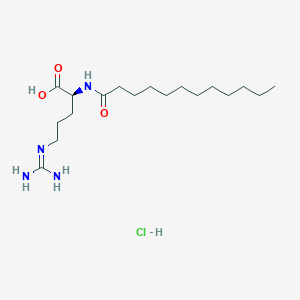

(2S)-5-(Diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dodecanoyl group and a diaminomethylideneamino group, making it a subject of interest in synthetic chemistry and biomedical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lauroyl Arginine Hydrochloride typically involves the amidation of carboxylic acids with amine-boranes under mild conditions. This method is advantageous due to its moderate-to-good yields and scalability . The reaction conditions often include the use of photocatalysts and visible light to facilitate the deoxygenative amidation process.

Industrial Production Methods

Industrial production of this compound may involve more robust and scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities under controlled conditions. The use of advanced reactors and automation can further enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Reaction Mechanism

-

Esterification : L-arginine hydrochloride reacts with ethanol in the presence of thionyl chloride (SOCl₂) to form ethyl arginate dihydrochloride .

-

Acylation : Ethyl arginate dihydrochloride undergoes acylation with lauroyl chloride in an aqueous medium :

Key Reaction Parameters

The recycled aqueous phase improves yield (up to 92.8%) by reusing unreacted ethyl arginate dihydrochloride .

Hydrolysis Pathways

LAE undergoes pH-dependent hydrolysis via two primary pathways :

Pathway 1: Amide Bond Cleavage

Hydrolysis of the amide bond produces dodecanoic acid (lauric acid) and arginine ethyl ester:

Pathway 2: Ester Bond Cleavage

Hydrolysis of the ethyl ester group yields Nα-lauroyl-L-arginine (LAS) and ethanol:

Hydrolysis Energetics (DFT Calculations)

| Pathway | Catalysis | ΔG (kcal/mol) | Dominant Product |

|---|---|---|---|

| 1 | Base | 15.6 | Dodecanoate anion |

| 2 | Base | 24.2 | LAS |

Base-catalyzed hydrolysis is irreversible, with Pathway 1 favored due to lower activation entropy. Acidic conditions (pH <5) suppress hydrolysis .

Metabolic Degradation

In biological systems, LAE is rapidly metabolized via enzymatic hydrolysis :

Metabolic Pathway

-

Initial Hydrolysis :

-

Secondary Hydrolysis :

-

Final Metabolism :

Excretion Profile in Rats

| Route | Excretion Rate (%) | Major Metabolites |

|---|---|---|

| Urine | 32.5 | Ornithine, Urea |

| Feces | 13.2 | Lauric acid derivatives |

| Expired air | 2.1 | CO₂ |

| Carcass | 50.0 | Residual LAE/LAS |

Stability and Byproduct Formation

LAE degrades under alkaline conditions (pH >8) or prolonged storage, forming surface-active byproducts:

Degradation Byproducts

| Byproduct | Structure | Surface Activity |

|---|---|---|

| LAE-Dodecanoate anion | Electrostatic heterodimer | High |

| LAE-LAS | Hydrogen-bonded dimer | Moderate |

Molecular dynamics simulations confirm LAE-dodecanoate dimers are stabilized by hydrogen bonds and electrostatic interactions .

Impurity Profile

Key impurities in commercial LAE include :

-

LAS (Nα-lauroyl-L-arginine): ≤5%

-

Lauric acid : ≤3%

-

Ethyl arginate : ≤2%

These impurities are hydrolyzed to non-toxic metabolites (arginine, lauric acid) in vivo .

Applications De Recherche Scientifique

Food Preservation

Antimicrobial Properties

Lauroyl Arginine Hydrochloride is recognized for its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds. It is approved as a Generally Recognized As Safe (GRAS) preservative in the food industry at concentrations up to 200 ppm in the United States and 225 ppm in the European Union . The compound works by disrupting cell membrane integrity, which effectively inhibits microbial growth.

Applications in Food Products

- Meat and Poultry: ELAH has been successfully applied to enhance the safety and shelf life of meat products, reducing microbial contamination .

- Dairy Products: Its efficacy in dairy products has been demonstrated, contributing to extended shelf life and improved safety .

- Low-Moisture Foods: Research indicates that ELAH can be effective in low-moisture food matrices, where traditional preservatives may not perform well .

Case Study: Efficacy in Food Systems

A comprehensive review highlighted the application of ELAH in various food matrices, emphasizing its potential to improve microbiological safety while maintaining sensory qualities . The review also discussed combination strategies with other antimicrobials to enhance efficacy.

Oral Health

Mouthrinse Formulations

ELAH has been incorporated into mouthrinse formulations to combat oral diseases such as gingivitis. A randomized controlled trial demonstrated that a 0.15% ELAH mouthrinse significantly reduced plaque accumulation and gingivitis compared to a control group over four weeks .

Mechanism of Action

The antimicrobial action of ELAH in oral care products is attributed to its ability to disrupt bacterial cell membranes, thereby reducing the overall bacterial load in the oral cavity without adversely affecting the oral microflora .

Antiviral Applications

Broad-Spectrum Antiviral Effects

Recent studies have investigated the antiviral properties of this compound against viruses such as SARS-CoV-2. In vitro experiments demonstrated that ELAH inhibited viral replication significantly at various concentrations .

Nasal Spray Formulation

ELAH has been formulated into nasal sprays aimed at preventing or mitigating viral infections. In animal studies, intranasal administration of ELAH prior to viral exposure reduced disease symptoms and viral load significantly . This positions ELAH as a promising candidate for therapeutic interventions against respiratory viruses.

Summary of Findings

The following table summarizes key applications of this compound:

| Application Area | Key Findings | Concentration Used |

|---|---|---|

| Food Preservation | Effective against bacteria, yeasts, molds; enhances shelf life of meat and dairy products | Up to 200 ppm (US), 225 ppm (EU) |

| Oral Health | Reduces plaque and gingivitis; well-tolerated in mouthrinse formulations | 0.15% |

| Antiviral | Inhibits SARS-CoV-2 replication; reduces viral load in nasal spray formulations | Various concentrations tested |

Mécanisme D'action

The mechanism of action of Lauroyl Arginine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-5-(aminomethylideneamino)-2-(dodecanoylamino)pentanoic acid

- (2S)-5-(diaminomethylideneamino)-2-(decanoylamino)pentanoic acid

Uniqueness

(2S)-5-(Diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride is unique due to its specific structural features, such as the presence of both a dodecanoyl group and a diaminomethylideneamino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

Lauroyl arginine hydrochloride, also known as ethyl lauroyl arginate hydrochloride (ELAH), is a cationic surfactant derived from lauric acid and arginine. Its biological activity, particularly its antimicrobial and antiviral properties, has garnered significant attention in recent research. This article delves into the compound's biological activity, metabolism, safety profile, and its applications based on diverse sources.

This compound is rapidly hydrolyzed in the body to yield lauric acid and arginine, both of which are naturally occurring dietary components. The metabolic pathway involves the cleavage of the lauroyl side chain or Nα-lauroyl-L-arginine to form L-arginine ethyl ester or its metabolites, which are further processed into urea and ornithine . This rapid metabolism suggests a low toxicity profile, making it suitable for various applications.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Its mechanism of action primarily involves disrupting microbial membrane integrity due to its cationic nature. This property has been demonstrated in multiple studies:

- Bacterial Inhibition : In a study involving mice, ELAH significantly reduced bacterial infections without inducing resistance in Escherichia coli. It was effective against pathogens in animal models such as ducklings and piglets, promoting weight gain without adverse effects on body composition .

- Oral Health Applications : A randomized clinical trial showed that a mouthrinse containing 0.15% ELAH significantly reduced plaque and gingivitis over four weeks compared to a control group. The study reported a notable reduction in bleeding indices associated with gingivitis .

Antiviral Activity

Recent research has highlighted the antiviral potential of ELAH against SARS-CoV-2. In vitro studies demonstrated that ELAH could inhibit viral replication effectively:

- SARS-CoV-2 Inhibition : Treatment with ELAH resulted in over 90% inhibition of virus replication in Vero cells at higher concentrations. Furthermore, intranasal administration in hamsters pre-treated with ELAH showed reduced disease symptoms and lower viral loads compared to controls .

Safety Profile

The safety of this compound has been assessed through various toxicological studies:

- Acute Toxicity : In animal studies, doses up to 1800 mg/kg body weight did not result in fatalities. Observed side effects included transient piloerection and increased salivation but were resolved within 24 hours .

- Eye Irritation Studies : Application of ELAH in ocular studies indicated mild conjunctival irritation but no serious adverse reactions were noted throughout the observation period .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPNNVVJPXCUQN-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181434-85-5 | |

| Record name | L-Arginine, N2-(1-oxododecyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181434-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.